molecular formula C10H10INO2 B5825283 N-(3-iodophenyl)-3-oxobutanamide

N-(3-iodophenyl)-3-oxobutanamide

Cat. No.: B5825283
M. Wt: 303.10 g/mol
InChI Key: BODBDCYFRMCDIR-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-3-oxobutanamide is a halogenated derivative of the N-aryl-3-oxobutanamide family, characterized by a 3-iodo substitution on the phenyl ring. The iodine atom at the meta position likely enhances lipophilicity and electronic effects, influencing reactivity and biological activity. This compound shares a core structure with other N-aryl-3-oxobutanamides, which are pivotal in organic synthesis, medicinal chemistry, and industrial applications .

Properties

IUPAC Name

N-(3-iodophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODBDCYFRMCDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3-oxobutanamide typically involves the iodination of a phenyl ring followed by the formation of the 3-oxobutanamide moiety. One common method includes the use of 3-iodophenol as a starting material, which undergoes a coupling reaction with an appropriate amide precursor under controlled conditions. The reaction is often catalyzed by palladium complexes and requires specific solvents and temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method is favored due to its efficiency and ability to produce large quantities of the compound with high purity. The process involves the use of boronic acids and palladium catalysts, which facilitate the formation of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(3-iodophenyl)-3-oxobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The iodine atom and the 3-oxobutanamide moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWG): Nitro (NO₂) and halogens (Cl, I) increase reactivity and stability. For instance, N-(4-nitrophenyl)-3-oxobutanamide is used in pigments due to its chromophoric nitro group .
  • Electron-Donating Groups (EDG): Methyl (CH₃) and ethoxy (OCH₂CH₃) enhance metabolic stability. N-(4-ethoxyphenyl)-3-oxobutanamide acts as a metabolic intermediate of nonopioid analgesics .
  • Halogen Effects : Iodo substituents (as in this compound) may offer superior bioactivity compared to chloro analogs, as seen in related maleimide derivatives (IC₅₀ = 2.24 μM for iodo vs. 2.24–7.24 μM range for halogens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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